molecular formula C14H12BrNO2 B6354665 4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol;  >90% CAS No. 1227260-60-7

4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%

Cat. No. B6354665
M. Wt: 306.15 g/mol
InChI Key: TYBHINZUFBWUMY-UHFFFAOYSA-N
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Description

“4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H12BrNO2 and an average mass of 306.155 Da . It is a Schiff base, a class of compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromo-2-hydroxy-4-methoxybenzaldehyde with 2-methoxyaniline in ethanol. The mixture is stirred under reflux for 18 hours. The product is obtained by slow evaporation of the ethanol solution .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction (XRD), Density Functional Theory (DFT), and the Harmonic Oscillator Model of aromaticity (HOMA). The compound exists in the phenol-imine form, and the entire molecule is almost planar . The dihedral angle between the benzene rings is 0.9 (2) degrees .

properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHINZUFBWUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419869
Record name NSC201826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

CAS RN

20772-73-0
Record name NSC201826
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201826
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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